molecular formula C11H14ClN3O2S B4275498 2-[(2-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide

2-[(2-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide

Cat. No.: B4275498
M. Wt: 287.77 g/mol
InChI Key: YQGNSOCNVZXRKH-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide is a synthetic organic compound with the molecular formula C11H14ClN3O2S It is characterized by the presence of a chlorophenoxy group, an acetyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide typically involves the reaction of 2-(2-chlorophenoxy)acetyl chloride with N-ethylhydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-[(2-Chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to active sites or altering protein functions .

Comparison with Similar Compounds

  • 2-[(2,4-Dichlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide
  • 2-[(4-Chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide
  • 2-[(2,4-Dichlorobenzoyl)-N-methylhydrazinecarbothioamide

Comparison: Compared to its analogs, 2-[(2-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and biological activity. The presence of the ethyl group on the hydrazinecarbothioamide moiety also contributes to its distinct properties.

Properties

IUPAC Name

1-[[2-(2-chlorophenoxy)acetyl]amino]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2S/c1-2-13-11(18)15-14-10(16)7-17-9-6-4-3-5-8(9)12/h3-6H,2,7H2,1H3,(H,14,16)(H2,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGNSOCNVZXRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)COC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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